1-(4-Methylphenyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(4-Methylphenyl)-1H-pyrazol-5-amine, often involves multistep reactions starting from suitable precursors. For instance, Wu et al. (2010) reported an efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in water in the presence of diammonium hydrogen phosphate, highlighting the versatility of pyrazole compounds in organic synthesis (Wu, Liqiang, Dong, Ruoyi, Yang, Chunguang, & Yan, Fu‐Lin, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques and X-ray crystallography. Tamer et al. (2016) performed structural characterization of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using X-ray diffraction, demonstrating the stability of the molecular structure and the presence of intramolecular charge transfer, which is indicative of the potential non-linear optical properties of these molecules (Tamer, Ö., Arslan, B. S., Avcı, D., Nebioğlu, M., Atalay, Y., & Çoşut, Bünyemin, 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Methylphenyl)-1H-pyrazol-5-amine derivatives often involves interactions with various reagents to form new compounds. An example of chemical reactivity is the formation of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one, as reported by Jadeja et al. (2004), showcasing the versatility of pyrazole compounds in forming bidentate ligands through condensation reactions (Jadeja, R., Shah, J. R., Suresh, E., & Paul, P., 2004).
Scientific Research Applications
1. Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, such as 1-(4-Methylphenyl)-1H-pyrazol-5-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Extraction of Ni Ions
- Summary of Application: 1-(4-Methylphenyl)-1H-pyrazol-5-amine is used in the extraction of Ni ions .
- Methods of Application: A new triazene 1-oxide derivative was synthesized, and its crystal structure was studied . The spectrophotometric titrations of the synthesized ligand with metal ions showed a substantially greater stability constant for its nickel ion complex with a mole ratio equal to 1 .
- Results or Outcomes: The ligand was used for the selective extraction and spectrophotometric determination of the Ni 2+ ion in natural water . Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10 −7 –8.4×10 −3 M. The detecting limit of this method was 6.0×10 −7 M Ni 2+ .
properties
IUPAC Name |
2-(4-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMBTKYMRHQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616135 | |
Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
14678-99-0 | |
Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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